4-{[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID
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Overview
Description
4-{[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID is an organic compound that belongs to the class of carbamoyl acids This compound is characterized by the presence of a butanoic acid moiety linked to a phenyl group substituted with a propan-2-yl group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID typically involves the reaction of 2-(propan-2-yl)aniline with glutaric anhydride in the presence of a suitable solvent such as toluene. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to yield the target compound. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-{[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-{[2-(2,4-DICHLOROPHENYL)CARBAMOYL]BUTANOIC ACID: Similar structure with dichloro substitution on the phenyl ring.
4-{[2-(METHYL)PHENYL]CARBAMOYL}BUTANOIC ACID: Similar structure with a methyl group instead of a propan-2-yl group.
Uniqueness: 4-{[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.3g/mol |
IUPAC Name |
5-oxo-5-(2-propan-2-ylanilino)pentanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)11-6-3-4-7-12(11)15-13(16)8-5-9-14(17)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
ULJUPROKRIVQKR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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